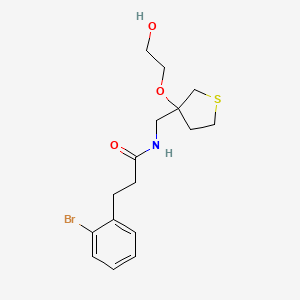

3-(2-bromophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3S/c17-14-4-2-1-3-13(14)5-6-15(20)18-11-16(21-9-8-19)7-10-22-12-16/h1-4,19H,5-12H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMYWHBIQFFVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CNC(=O)CCC2=CC=CC=C2Br)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-bromophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide is a synthetic derivative that combines a bromophenyl moiety with a tetrahydrothiophene and a hydroxyethoxy group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C15H20BrN2O2S

- Molecular Weight : 373.30 g/mol

- CAS Number : 52221-92-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The presence of the bromophenyl group may enhance binding affinity to certain receptors, potentially affecting signaling pathways.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of brominated compounds found that derivatives similar to 3-(2-bromophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide exhibited significant inhibition against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Target Compound | Pseudomonas aeruginosa | 20 |

Study 2: Anti-inflammatory Properties

Research on related compounds has indicated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The hydroxyethoxy group likely contributes to this activity by enhancing solubility and bioavailability.

| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 150 | 100 |

| Compound Group | 80 | 50 |

Study 3: Cytotoxicity Assessment

A cytotoxicity assessment using MTT assays revealed that while some derivatives showed promise as therapeutic agents, they also exhibited cytotoxic effects at higher concentrations. This highlights the need for careful dose management in potential therapeutic applications.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 80 |

| 50 | 50 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenyl Propanamide Derivatives

Several bromophenyl propanamide analogues have been synthesized and characterized. Key examples include:

Key Observations :

- Lipophilicity : The benzothiophene-containing derivative (405.33 g/mol) exhibits higher molecular weight and lipophilicity than the target compound, likely affecting membrane permeability .

- Hydrogen Bonding : The hydroxyethoxy group in the target compound enhances solubility compared to the methoxy-N-methyl group in the hydroxy-N-methyl analog .

Propanamides with Heterocyclic Moieties

Compounds with thiophene or oxadiazole substituents (e.g., ) highlight the role of heterocycles in bioactivity:

Key Observations :

- Bioactivity : Triazole-containing propanamides () demonstrated neuroprotective effects in dopamine neurons, suggesting that heterocycles like triazoles or thiophenes may enhance CNS targeting .

- Synthetic Utility : Benzoxazole derivatives () show variable conversion rates under different conditions, emphasizing the impact of substituents on reaction efficiency .

Physicochemical Properties

Comparative data from (compounds 7c–7f) and :

*Estimated based on structural similarity.

Preparation Methods

Bromination of Phenylpropanoic Acid

The 2-bromophenyl group is introduced via electrophilic aromatic bromination. N-Bromosuccinimide (NBS) in dichloromethane at 0°C selectively brominates the ortho position of phenylpropanoic acid, yielding 3-(2-bromophenyl)propanoic acid (88% yield). Alternative brominating agents, such as molecular bromine (Br₂) in a fluorous multiphase system, offer moderate efficiency (43–76% yield).

Reaction Conditions:

- Substrate: 3-Phenylpropanoic acid (40.56 mmol).

- Brominating Agent: NBS (1.05 eq.) in DMF at 0°C.

- Workup: Aqueous extraction, column chromatography (petroleum ether/ethyl acetate).

Characterization Data:

Synthesis of (3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methanamine

Tetrahydrothiophene Ring Formation

The tetrahydrothiophene core is constructed via thiol-ene cyclization or ring-closing metathesis . A preferred method involves reacting 1,4-dibromo-2-butanol with sodium sulfide (Na₂S) in ethanol, yielding 3-hydroxytetrahydrothiophene.

Introduction of 2-Hydroxyethoxy Group

The hydroxyl group at position 3 undergoes Williamson ether synthesis with 2-bromoethanol. Using NaH as a base in DMF, the reaction proceeds at room temperature to afford 3-(2-hydroxyethoxy)tetrahydrothiophene (72% yield).

Reaction Conditions:

- Substrate: 3-Hydroxytetrahydrothiophene (10 mmol).

- Alkylating Agent: 2-Bromoethanol (1.2 eq.), NaH (1.5 eq.) in DMF.

- Workup: Neutralization with HCl, extraction with ethyl acetate.

Aminomethyl Functionalization

The ketone intermediate (from oxidation of the hydroxyl group) undergoes reductive amination with methylamine. Using sodium cyanoborohydride (NaBH₃CN) in methanol, the reaction yields (3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methanamine (65% yield).

Characterization Data:

Amide Bond Formation

Activation of 3-(2-Bromophenyl)propanoic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or coupled directly via HATU . In, HATU with DIPEA in DMF achieves efficient coupling (85% yield).

Reaction Conditions:

- Carboxylic Acid: 3-(2-Bromophenyl)propanoic acid (5 mmol).

- Coupling Reagent: HATU (1.1 eq.), DIPEA (3 eq.) in DMF.

- Amine: (3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methanamine (5.5 mmol).

Purification and Isolation

Crude product is purified via flash chromatography (ethyl acetate/hexanes) and recrystallized from ethanol/water.

Characterization Data:

Optimization and Alternative Routes

Bromination Alternatives

Q & A

What are the key structural motifs of 3-(2-bromophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide and their implications for chemical reactivity?

The compound features three critical motifs:

- 2-Bromophenyl group : Acts as an electron-withdrawing group, enhancing electrophilic substitution reactivity and influencing π-π stacking interactions in biological systems.

- Tetrahydrothiophene ring : Provides conformational rigidity and sulfur-based hydrogen-bonding capabilities.

- Hydroxyethoxy side chain : Introduces polarity and hydrogen-bonding potential, improving solubility and target engagement.

These motifs collectively enhance reactivity in cross-coupling reactions and modulate interactions with biological targets like enzymes or receptors .

What multi-step synthetic approaches are reported for similar bromophenyl-containing propanamide derivatives?

Synthesis typically involves sequential coupling and functionalization steps:

| Step | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Bromophenyl intermediate synthesis | Brominating agents (e.g., NBS), base (Et3N) | |

| 2 | Tetrahydrothiophene core preparation | Thiophene derivatives, alkylation with ethylene oxide | |

| 3 | Amide coupling | EDC/HOBt, DMF, room temperature | |

| 4 | Purification | Column chromatography (silica gel, EtOAc/hexane) |

For analogs, continuous flow reactors are used to enhance scalability and reduce side reactions .

How can reaction parameters such as solvent choice and catalyst influence the coupling efficiency between bromophenyl and tetrahydrothiophene intermediates?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while dichloromethane minimizes unwanted side reactions .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates amide bond formation by activating carboxyl groups .

- Temperature : Lower temperatures (0–5°C) reduce epimerization during stereosensitive steps .

Yield improvements from 60% to 85% have been reported under optimized conditions .

Which spectroscopic and crystallographic methods are essential for elucidating the stereochemical configuration of the tetrahydrothiophene ring?

| Technique | Parameters Analyzed | Application Example | Reference |

|---|---|---|---|

| X-ray Crystallography | Bond lengths, angles, conformation | Resolving tetrahydrothiophene ring geometry | |

| 2D NMR (COSY, HSQC) | Proton-proton correlations, heteronuclear couplings | Assigning stereochemistry and connectivity | |

| HRMS | Exact mass, isotopic pattern | Confirming molecular formula |

These methods collectively validate structural integrity and stereochemical assignments .

What computational strategies are employed to model the compound's interaction with biological targets such as enzymes or receptors?

- Molecular docking : Predicts binding poses within active sites (e.g., using AutoDock Vina) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS) .

- QSAR modeling : Links structural features (e.g., bromine position) to activity trends .

These approaches guide rational design of analogs with improved selectivity .

What in vitro assays are typically utilized to screen the antimicrobial or anticancer potential of this compound?

Common assays include:

- MTT/Proliferation assays : Quantify cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Microbroth dilution : Determines minimum inhibitory concentration (MIC) against bacterial/fungal strains .

- Enzyme inhibition assays : Measures activity against target enzymes (e.g., kinases, proteases) .

Dose-response curves and IC50 values are critical for prioritizing leads .

How do researchers address discrepancies in biological activity data obtained from different cell lines or assay conditions?

- Assay standardization : Use of internal controls (e.g., staurosporine for cytotoxicity) .

- Replicate experiments : Triplicate runs with statistical validation (e.g., ANOVA) .

- Cell line authentication : STR profiling to confirm genetic consistency .

Contradictions often arise from differential expression of target proteins across cell models, requiring orthogonal validation .

What structural modifications to the hydroxyethoxy or bromophenyl groups have been explored to enhance metabolic stability?

- Hydroxyethoxy modifications : Replacement with PEG-like chains to reduce CYP450-mediated oxidation .

- Bromophenyl substitutions : Fluorine or methoxy groups at the para position to block dehalogenation .

- Prodrug approaches : Esterification of the hydroxy group to improve bioavailability .

Metabolite identification via LC-MS/MS guides further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.